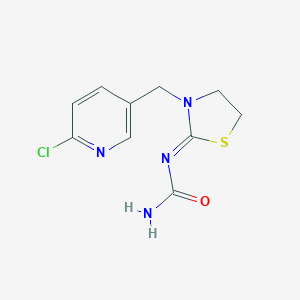

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine

Overview

Description

Scientific Research Applications

Molecular Biology Applications

1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine and its derivatives are primarily used in molecular biology. They are essential in preparing anti-2,4-dinitrophenyl monoclonal antibodies. These antibodies are pivotal in molecular biology and immunoassay fields due to their high affinity and specificity. The preparation involves conjugation with carrier proteins and fusion with myeloma cells, resulting in the production of high-titer antibodies (Yang et al., 2006).

Synthetic Chemistry and Biological Evaluation

In synthetic chemistry, this compound derivatives have been synthesized and characterized for their biological activity. For instance, derivatives have been evaluated for their antibacterial, anti-tuberculosis, and cytotoxicity properties, showing promising results in in vitro studies. These findings underscore the potential of these compounds in pharmaceutical applications (Vasava et al., 2019).

Spectroscopic Analysis

These compounds are also vital in spectroscopic studies, especially in interactions with proteins like bovine serum albumin (BSA). The studies involve fluorescence spectroscopy and molecular docking methods, providing insights into the binding modes of the ligands with BSA and evaluating their cytotoxicity in cells like HeLa and HT-29 (Behera et al., 2020).

Sensor Technology

In sensor technology, these compounds have been used to develop fluorescent probes for selective detection of ions in aqueous media. They are significant in environmental and biological system monitoring due to their high sensitivity and selectivity (Udhayakumari et al., 2014).

Medicinal Chemistry

In medicinal chemistry, these derivatives have been synthesized and studied for their biological activities. For example, compounds like N-(5-chloro-2,4-dinitrophenyl)hydrazine have been investigated for their antimicrobial properties, highlighting their potential use in therapeutic applications (Gürpınar et al., 2021).

Environmental Applications

Lastly, they are crucial in environmental applications, especially in the removal of heavy-metal ions from water samples. Compounds like 2,4-dinitrophenylhydrazine immobilized on nano-alumina have shown high adsorption capacity for ions like Pb(II), Cr(III), and Cd(II), making them valuable in water purification processes (Afkhami et al., 2010).

Mechanism of Action

Target of Action

It’s structurally related to 2,4-dinitrophenol (dnp), which is known to target mitochondrial proteins involved in atp synthesis

Mode of Action

2,4-dinitrophenol, a structurally related compound, is known to cause dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat . This could suggest a similar mode of action for 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine, but further studies are required to confirm this.

Biochemical Pathways

Given its structural similarity to 2,4-dinitrophenol, it may affect pathways related to energy metabolism, specifically oxidative phosphorylation

Pharmacokinetics

Studies on 2,4-dinitrophenol have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney

Result of Action

Based on the known effects of 2,4-dinitrophenol, it may lead to rapid loss of atp, potentially causing uncontrolled hyperthermia

Action Environment

Factors such as ph and temperature could potentially affect the compound’s action, as they can influence the stability of the compound and its interaction with its targets .

Properties

IUPAC Name |

N-[(E)-heptylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPHKPXFYXPWDK-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2074-05-7 | |

| Record name | NSC6128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.